Nicotine monomethiodide

Description

Historical Context of Nicotine (B1678760) Analog Synthesis and Investigation

The synthesis and study of nicotine analogs have a long history, driven by the desire to understand the structure-activity relationships of nicotine and to develop new therapeutic agents. researchgate.net Early research, some of which dates back to the mid-20th century, focused on modifying the nicotine molecule to explore how these changes affected its pharmacological properties. scispace.com The synthesis of nicotine itself was first achieved in 1904, resulting in a racemic mixture of its two enantiomers, (S)- and (R)-nicotine. nih.gov Natural nicotine is predominantly the (S)-enantiomer. nih.gov

The tobacco industry also has a history of investigating nicotine analogs, starting as early as the 1960s and 1970s. researchgate.netcoresta.org This research aimed to understand nicotine's pharmacology better and to potentially create analogs that could separate its central and peripheral effects. researchgate.netcoresta.org This led to the synthesis and testing of numerous nicotine derivatives. coresta.org

Rationale for Quaternary Ammonium (B1175870) Nicotine Derivatives in Neurochemistry

The primary reason for the use of quaternary ammonium nicotine derivatives, such as nicotine monomethiodide, in neurochemical research lies in their limited ability to cross the blood-brain barrier. nih.govjneurosci.orgnih.gov Nicotine, being a tertiary amine, can exist in both a charged (protonated) and an uncharged form, with the uncharged form readily crossing biological membranes, including the blood-brain barrier. researchgate.net

By converting the tertiary amine in the pyrrolidine (B122466) ring of nicotine to a quaternary ammonium salt through the addition of a methyl group (methylation), this compound is formed. nih.govmagadhmahilacollege.org This permanent positive charge significantly restricts its passage into the central nervous system (CNS). nih.govjneurosci.org This property allows researchers to selectively activate peripheral nicotinic acetylcholine (B1216132) receptors (nAChRs) without directly stimulating those in the brain. jneurosci.orgnih.gov This distinction is crucial for differentiating the peripheral versus central effects of nicotinic stimulation. nih.govnih.gov Studies have shown that it is the univalent nicotinium ion, rather than the un-ionized base, that is the active form at the neuromuscular junction. cdnsciencepub.com

Overview of Key Research Paradigms Utilizing this compound

This compound has been employed in a variety of research paradigms to elucidate the roles of peripheral nAChRs. These include:

Differentiating Central and Peripheral Effects: A primary use of this compound is to distinguish between the central and peripheral actions of nicotine. nih.govnih.gov For example, studies have used this compound to investigate whether the antinociceptive (pain-relieving) effects of nicotine are mediated by central or peripheral mechanisms. nih.gov

Investigating Nicotinic Acetylcholine Receptor (nAChR) Subtypes: The nervous system contains various subtypes of nAChRs, which are ion channels composed of five subunits. nih.govwikipedia.org this compound, along with other analogs, has been used to probe the binding and functional properties of these different receptor subtypes. nih.govnoaa.gov For instance, research has explored how methylation of the nitrogen in the pyrrolidine ring affects the binding affinity and potency at α7 and α4β2 nAChR subtypes. nih.gov

Neuromuscular Junction Studies: The effects of nicotine and its derivatives on the neuromuscular junction, the synapse between a motor neuron and a muscle fiber, have been a subject of investigation. Studies have used preparations like the frog rectus abdominis and the rat diaphragm to examine the activity of this compound at this site. cdnsciencepub.comelifesciences.org

Interactive Data Table: Properties of Nicotine and its Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Nicotine | C10H14N2 | 162.23 | Tertiary amine, crosses blood-brain barrier |

| This compound | C11H17IN2 | 304.17 | Quaternary ammonium salt, peripherally acting |

| (S)-Nicotine | C10H14N2 | 162.23 | Naturally occurring enantiomer |

| (R)-Nicotine | C10H14N2 | 162.23 | Less common enantiomer |

Research Findings on this compound

| Research Area | Key Findings | Citations |

|---|---|---|

| Antinociceptive Activity | Intraventricular injection in mice showed some antinociceptive activity, while peripheral administration was inactive in certain tests, suggesting a central mechanism for nicotine's pain-relieving effects. | nih.gov |

| Blood-Brain Barrier Penetration | Found to penetrate the brain poorly, with plasma-to-brain ratios greater than 20. | nih.gov |

| Metabolism | Metabolized to nicotine to a small extent. | nih.gov |

| Receptor Binding | Adding a second 1'-N-methyl group (as in a bis-methiodide derivative) significantly reduced interaction with α4β2 but not α7 nAChRs. | nih.gov |

| Neuromuscular Junction Activity | Studies on the rat diaphragm preparation have examined its effects, often in comparison to nicotine and influenced by pH. | elifesciences.org |

| Cholinesterase Inhibition | Showed competitive inhibition of housefly head cholinesterase, suggesting interaction with the anionic site of the enzyme. | tandfonline.com |

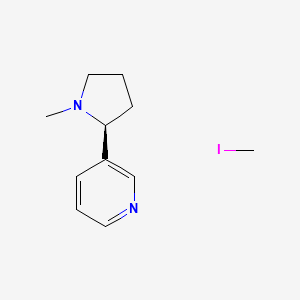

Structure

3D Structure of Parent

Properties

CAS No. |

22083-76-7 |

|---|---|

Molecular Formula |

C11H17IN2 |

Molecular Weight |

304.17 g/mol |

IUPAC Name |

iodomethane;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C10H14N2.CH3I/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;1-2/h2,4,6,8,10H,3,5,7H2,1H3;1H3/t10-;/m0./s1 |

InChI Key |

YLLWAVOIHHJKNC-PPHPATTJSA-N |

SMILES |

CN1CCCC1C2=CN=CC=C2.CI |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC=C2.CI |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.CI |

Synonyms |

nicotine monomethiodide |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Nicotine Monomethiodide

Regioselective N-Methylation Strategies for Nicotine (B1678760)

The nicotine molecule possesses two nitrogen atoms, one in the pyridine (B92270) ring and another in the pyrrolidine (B122466) ring. The N-methylation to form nicotine monomethiodide must be regioselective, targeting the more nucleophilic nitrogen of the pyrrolidine ring.

The quaternization of the pyrrolidine nitrogen is favored due to its higher basicity (pKa ≈ 8.0) compared to the pyridine nitrogen (pKa ≈ 3.1). acs.org This inherent difference in nucleophilicity generally directs the methylation to the desired position. Standard synthetic protocols achieve this by reacting (S)-nicotine with an alkylating agent, typically methyl iodide, in a suitable solvent. nih.gov

However, achieving high regioselectivity can be influenced by the reaction conditions. While the pyrrolidine nitrogen is the primary site of attack, the potential for methylation at the pyridine nitrogen exists, leading to the formation of nicotine dimethiodide, especially under forcing conditions. Therefore, careful control of stoichiometry and reaction parameters is crucial.

Optimization of Reaction Conditions for Quaternization

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. catalysis.blog Key factors that require careful consideration include temperature, solvent, and the stoichiometry of reactants.

The quaternization reaction is typically carried out by treating nicotine with methyl iodide. The choice of solvent can significantly impact the reaction rate and selectivity. Solvents such as dimethylformamide-dimethylsulfoxide have been utilized for N-methylation reactions. nih.gov The temperature of the reaction is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. numberanalytics.com For instance, in the synthesis of (S)-N-[methyl-11C]nicotine, the N-methylation was carried out at 80–85 °C for 20 hours. mdpi.com

The stoichiometry of the reactants must be carefully controlled to favor the formation of the mono-quaternized product. Using a slight excess of methyl iodide can drive the reaction to completion, but a large excess may increase the likelihood of di-quaternization.

Table 1: Factors in Optimizing Nicotine Quaternization

| Parameter | Considerations | Potential Impact |

|---|---|---|

| Temperature | Balancing reaction rate with potential for side reactions and degradation. numberanalytics.com | Higher temperatures can increase yield but may also lead to impurities. |

| Solvent | Polarity and ability to dissolve both reactants. | Can influence reaction rate and selectivity. nih.gov |

| Stoichiometry | Molar ratio of nicotine to methylating agent. | Excess methylating agent can lead to di-quaternization. |

| Reaction Time | Ensuring complete conversion without product degradation. | Insufficient time leads to low yield; excessive time may increase byproducts. |

Purification and Isolation Techniques for Academic Research Purity

Achieving the high purity required for academic research necessitates effective purification and isolation techniques. Following the quaternization reaction, the crude product mixture will contain unreacted nicotine, the desired this compound, and potentially small amounts of the di-quaternized product and other impurities.

A common initial step is the removal of the solvent, often under reduced pressure. Subsequent purification can be achieved through various chromatographic methods. For instance, high-performance liquid chromatography (HPLC) is a powerful technique for separating the mono- and di-quaternized forms of nicotine, as well as any remaining starting material. unizik.edu.ng In the synthesis of radiolabeled nicotine, HPLC purification resulted in a radiochemical purity of over 99%. nih.gov

Other purification methods that have been employed for nicotine and its derivatives include solid-phase extraction (SPE) and column chromatography using silica (B1680970) gel. researchgate.netresearchgate.net Crystallization is another valuable technique for obtaining highly pure this compound. The choice of solvent for crystallization is critical and is determined by the solubility characteristics of the product.

A multi-step purification process may be necessary to achieve the desired level of purity. For example, a method for purifying nicotine involved an initial distillation at normal pressure to remove low-boiling impurities, followed by a two-step vacuum distillation. google.com

Stereochemical Considerations in Synthesis

Nicotine is a chiral molecule, with the naturally occurring form being (S)-nicotine. The biological activity of nicotine and its derivatives is highly dependent on their stereochemistry. mdpi.com Therefore, preserving the stereochemical integrity of the chiral center in the pyrrolidine ring during the synthesis of this compound is of utmost importance.

The N-methylation reaction to form this compound does not directly involve the chiral center at the C2' position of the pyrrolidine ring. As such, the reaction is not expected to cause racemization, and the (S)-configuration should be retained in the final product. This is crucial as the (S)-enantiomer of nicotine is more biologically active than the (R)-enantiomer. mdpi.com

Syntheses starting from enantiomerically pure (S)-nicotine will yield (S)-nicotine monomethiodide. For applications where the specific stereoisomer is critical, it is essential to start with optically pure material and to verify the stereochemistry of the final product using techniques such as polarimetry or chiral chromatography.

Derivatization for Labeling and Imaging Probes in Research

This compound itself can be considered a derivative of nicotine. However, further derivatization of nicotine and related structures is a key strategy for developing probes for labeling and imaging nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These probes are invaluable tools for studying the distribution and function of these receptors in the brain and other tissues. nih.gov

One approach involves the synthesis of fluorescently labeled nicotine analogs. For example, fluorescent probes have been designed and synthesized for imaging α4β2* nAChRs. nih.gov This often involves attaching a fluorophore to the nicotine scaffold.

Another important area of derivatization is the synthesis of radiolabeled nicotine analogs for use in positron emission tomography (PET). For instance, (S)-N-[methyl-11C]nicotine has been synthesized by the N-methylation of (S)-nornicotine using [11C]methyl iodide. nih.gov This allows for the non-invasive visualization of nicotinic receptors in the living brain. nih.gov The development of such probes requires careful consideration of the structure-activity relationship to ensure that the derivatization does not significantly alter the binding affinity and selectivity for the target receptor.

Molecular Pharmacology and Receptor Interaction Mechanisms

Binding Kinetics and Thermodynamics with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The interaction of nicotine (B1678760) monomethiodide with nAChRs is a complex process governed by the principles of binding kinetics and thermodynamics. These principles dictate the rate at which the compound associates and dissociates from the receptor, as well as the energy changes that accompany this binding.

A central aspect of this interaction is the role of the permanently charged nitrogen in the pyrrolidine (B122466) ring of nicotine monomethiodide. This charge is thought to significantly influence the compound's binding affinity for the receptor. oup.com Studies comparing nicotine with its N-methyl quaternary salt, this compound, have been instrumental in probing the nature of the active species at the receptor site. oup.com The hypothesis that the nicotinium ion is the active form suggests that this compound would exhibit enhanced potency due to its pre-existing positive charge. oup.com

Thermodynamic considerations also play a crucial role in the up-regulation of nicotinic receptors observed with chronic exposure to nicotinic agonists. nih.gov Nicotine, being cell-permeant in its uncharged form, can accumulate within cells. nih.gov This intracellular accumulation can lead to interactions with nAChR subunits during their assembly and transport, a process that is influenced by the thermodynamic favorability of ligand-protein binding. nih.gov

Table 1: Comparative Binding Affinities of Nicotinic Compounds This table is interactive. Click on the headers to sort the data.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Nicotine | α4β2* | ~1 nM | frontiersin.org |

| Nicotine | Cerebellum | pKi = 7.1 | frontiersin.org |

| Nicotine | Cortex | pKi = 7.9 | frontiersin.org |

| This compound | Not Specified | Roughly as active as nicotine hydrogen tartrate | oup.com |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi indicates a higher binding affinity.

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels, composed of various subunit combinations that give rise to a wide array of receptor subtypes with distinct pharmacological properties. nih.govsigmaaldrich.com The interaction of this compound with these different subtypes provides valuable insights into the structural and functional differences among them.

The two major nAChR subtypes in the brain are the α4β2 and α7 subtypes. nih.gov Research utilizing a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine has revealed significant differences in how these two receptors interact with nicotinic compounds. nih.gov For instance, adding a second N-methyl group to create a quaternary amine, as in this compound, significantly reduces interaction with α4β2 receptors but not α7 receptors. nih.govxenbase.org This suggests that the orthosteric binding sites of these two major brain nAChRs have distinct topographies that can differentiate between the tertiary amine of nicotine and the quaternary amine of this compound.

Furthermore, studies on various nAChR subtypes have shown that subunit composition profoundly affects the potencies and efficacies of nicotinic drugs. nih.gov For example, nAChRs containing α6, α4, β2, and β3 subunits exhibit the highest sensitivity to nicotine among native receptors described to date. nih.gov The differential effects of this compound across these varied subtypes underscore the importance of subunit composition in determining ligand-receptor interactions.

Nicotine and its derivatives, including this compound, primarily act as competitive agonists at most nAChRs. bris.ac.ukwikipedia.org This means they bind to the same site as the endogenous neurotransmitter, acetylcholine (ACh), and in doing so, activate the receptor. bris.ac.ukebi.ac.uk The binding is a competitive process, where the ligand and the endogenous neurotransmitter vie for the same binding pocket located at the interface between subunits. wikipedia.orgfrontiersin.org

However, the pharmacology of nAChRs is not limited to competitive interactions. The complexity of these receptors allows for non-competitive mechanisms as well. For instance, while nicotine acts as an agonist at most nAChRs, it functions as a receptor antagonist at the nAChRα9 and nAChRα10 subtypes. wikipedia.org Furthermore, the phenomenon of receptor desensitization, a state where the receptor becomes refractory to agonists despite their continued presence, adds another layer to the binding profile. bris.ac.uk Non-competitive antagonists, such as mecamylamine, can block receptor function without directly competing for the agonist binding site. wikipedia.org

Allosteric modulation represents a sophisticated mechanism for regulating nAChR function. Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site. nih.gov This interaction can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to an agonist. mdpi.com

This approach has gained significant interest as a therapeutic strategy because it can amplify the action of the endogenous agonist, acetylcholine, without causing the receptor desensitization often associated with prolonged agonist use. nih.gov PAMs can increase agonist potency with only subtle effects on the receptor's kinetics (Type I PAMs) or produce more dramatic changes, including effects on desensitization and deactivation (Type II PAMs). frontiersin.org

While specific studies focusing solely on this compound as an allosteric modulator are not prevalent, the investigation of allosteric modulation of nAChRs is a burgeoning field. The development of selective allosteric modulators for different nAChR subtypes, such as α7 and α4β2, is an active area of research. mdpi.com These studies provide a framework for understanding how the function of nAChRs can be fine-tuned, offering potential avenues for the development of novel therapeutic agents. frontiersin.org

Competitive and Non-Competitive Binding Profiles

Ion Channel Modulation and Gating Mechanisms

The binding of an agonist like this compound to an nAChR initiates a conformational change in the receptor, leading to the opening of its intrinsic ion channel. bris.ac.uk This process, known as channel gating, allows for the flow of cations across the cell membrane, which is the fundamental basis of the receptor's physiological effect.

Electrophysiological techniques are paramount for studying the ion flux through nAChR channels. These methods allow for direct measurement of the electrical currents generated by the movement of ions, providing detailed information about the channel's properties. mdpi.com

nAChRs are non-selective cation channels, permeable to Na+, K+, and in some cases, Ca2+. wikipedia.org The specific subunit composition of the receptor determines its ion selectivity and conductance. wikipedia.org For example, homomeric α7 nAChRs are known for their high permeability to Ca2+. frontiersin.orgfrontiersin.org

Studies using model systems such as Xenopus oocytes and transfected mammalian cells have been crucial in defining the functional characteristics of different nAChR subunit combinations. nih.gov These systems allow researchers to express specific receptor subtypes and analyze their responses to various ligands, including nicotine and its derivatives. The data from these experiments, such as agonist-induced currents, provide a quantitative measure of receptor activation and ion flux. mdpi.com

Table 2: Key Properties of Major Neuronal nAChR Subtypes This table is interactive. Click on the headers to sort the data.

| Property | α7 nAChR | α4β2 nAChR | Reference |

|---|---|---|---|

| Agonist Affinity | Low | High | nih.gov |

| Desensitization | Fast | Slow | nih.gov |

| Kinetics | Fast | Slow | nih.gov |

| α-Bungarotoxin Binding | Yes | No | nih.gov |

| Ca2+ Permeability | High | Lower | frontiersin.orgfrontiersin.org |

Upon binding of an agonist, nAChRs undergo a rapid transition to an open, ion-conducting state. However, with prolonged or repeated exposure to the agonist, many nAChRs enter a desensitized state. bris.ac.uk In this state, the receptor is closed and unresponsive to the agonist, even though the agonist may still be bound. bris.ac.uk

The rates of activation and desensitization are key characteristics that differ among nAChR subtypes. frontiersin.org For instance, α7 nAChRs are characterized by rapid activation and desensitization, while α4β2* nAChRs have slower kinetics. frontiersin.orgnih.gov The rate of desensitization is also influenced by the concentration of the agonist. nih.gov

The process of desensitization is thought to be a protective mechanism to prevent over-stimulation and potential cytotoxicity. mdpi.com It is also believed to play a role in the development of tolerance to nicotinic compounds. bris.ac.uk Studies have shown that the activating effects of selective peripheral nAChR activation can undergo rapid habituation or desensitization with repeated stimulation. nih.gov This contrasts with the more stable effects observed with repeated use of nicotine itself, highlighting the complex dynamics of receptor activation and desensitization in response to different nicotinic ligands. nih.gov

Electrophysiological Analysis of Ion Flux in Model Systems

Receptor Subtype Selectivity and Specificity Profiling (e.g., α4β2 vs. α7 nAChRs)

This compound, as a quaternary derivative of nicotine, demonstrates a modified selectivity profile for nicotinic acetylcholine receptor (nAChR) subtypes compared to nicotine. The permanent positive charge on the pyrrolidinium ring is a critical factor influencing its interaction with different nAChR subtypes.

Studies focusing on a "methyl scan" of the pyrrolidinium ring of nicotine have provided insights into receptor selectivity. Adding a second methyl group to the pyrrolidine nitrogen (as in this compound) significantly reduces interaction with α4β2 receptors, the most abundant nAChR subtype in the brain. xenbase.org This is in contrast to nicotine, which has a high affinity for α4β2 nAChRs. uchile.cl The reduced affinity of the quaternary form suggests that the steric bulk and the fixed charge may disrupt the optimal binding at the α4β2 receptor interface. xenbase.org

Regarding the α7 nAChR subtype, which is implicated in cognitive functions, the addition of the N-methyl group also tends to reduce activity compared to nicotine. xenbase.org While nicotine itself has a lower affinity for α7 nAChRs compared to α4β2 nAChRs, the quaternization further diminishes its interaction at this subtype. xenbase.orguchile.cl This suggests that the structural and electronic alterations from creating the permanent cation are not favorable for binding or activation at either of these major brain nAChR subtypes.

Comparative Receptor Interaction Profile

| Compound | Interaction with α4β2 nAChRs | Interaction with α7 nAChRs |

|---|---|---|

| Nicotine | High affinity and potent agonist uchile.cl | Lower affinity compared to α4β2 uchile.cl |

| This compound | Significantly reduced interaction xenbase.org | Reduced interaction xenbase.org |

Structure-Activity Relationship (SAR) Studies of Quaternary Nicotine Analogs

The investigation of quaternary nicotine analogs like this compound is crucial for understanding the structure-activity relationships (SAR) that dictate ligand interactions with nAChRs. These studies highlight the importance of conformation and electrostatic charge in receptor recognition and activation.

The three-dimensional shape (conformation) of a ligand is a key determinant for its binding to a receptor. Nicotine is a relatively flexible molecule, but the addition of a methyl group to the pyrrolidine nitrogen to form this compound introduces conformational constraints. Computational studies have explored the preferred conformations of nicotine in different environments. sciengine.com The restricted conformation of this compound may not align perfectly with the binding pocket of nAChRs, particularly when compared to the more flexible nicotine molecule. This suboptimal fit can lead to a decrease in binding affinity and efficacy. SAR studies on other nicotine analogs have shown that steric hindrance introduced near the amino group can inhibit binding. wikipedia.org

The permanent positive charge of this compound is a dominant feature in its interaction with nAChRs. It is well-established that the physiologically active form of nicotine is the protonated, charged species, which engages in a critical cation-π interaction with aromatic residues in the nAChR binding site. nih.govoup.com this compound, being permanently charged, readily participates in this electrostatic interaction. tandfonline.comoup.com

Conformational Analysis and Receptor Recognition

Enzyme Interaction and Metabolic Transformation Pathways (In Vitro Biochemical Studies)

The enzymatic profile of this compound, particularly its interaction with cholinesterases and its metabolic fate, has been a subject of biochemical investigation.

This compound has been shown to be an inhibitor of cholinesterase, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. tandfonline.comoup.com Kinetic studies have demonstrated that the inhibition by this compound is competitive, with an apparent inhibition constant (Ki) of 1.5 x 10⁻⁴ M. tandfonline.comoup.com This competitive inhibition indicates that this compound directly competes with acetylcholine for the active site of the enzyme. The mechanism involves the interaction of the positively charged cationic head of this compound with the anionic site within the cholinesterase active center. tandfonline.comoup.com This interaction is similar to how the protonated form of nicotine interacts with the enzyme. tandfonline.com

Cholinesterase Inhibition Data

| Compound | Type of Inhibition | Apparent Inhibition Constant (Ki) |

|---|---|---|

| Nicotine | Mixed type (closing to competitive) | 1.0 x 10⁻³ M (at pH 7.4) tandfonline.comoup.com |

| This compound | Competitive | 1.5 x 10⁻⁴ M tandfonline.comoup.com |

The metabolic transformation of this compound is expected to differ significantly from that of nicotine due to its physicochemical properties. Nicotine is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2A6, which are located in the microsomal fraction of liver cells. This metabolism is facilitated by nicotine's lipophilicity, which allows it to penetrate the membranes of the endoplasmic reticulum where these enzymes reside.

Identification of Novel Metabolites in Biochemical Systems

The study of the biotransformation of this compound is essential for a comprehensive understanding of its pharmacological and toxicological profile. While this compound itself is a recognized, though minor, metabolite of nicotine, research into its subsequent metabolic fate has identified novel downstream products in certain biochemical systems.

The formation of this compound, also referred to as the N-methylnicotinium ion, occurs through the N-methylation of the pyridine (B92270) nitrogen of nicotine. researchgate.netresearchgate.net This reaction is catalyzed by an amine N-methyltransferase, which utilizes S-adenosyl-L-methionine as the methyl group donor. researchgate.net

Pioneering research in male Hartley guinea pigs has led to the identification of a novel urinary metabolite following the administration of both R-(+)-nicotine and R-(+)-N-methyl-nicotinium acetate, the latter being an analog of this compound. nih.gov This novel metabolite was identified as N-methyl-N'-oxonicotinium ion . nih.gov The biotransformation was not observed with the S-(-)-nicotine enantiomer under similar experimental conditions. nih.gov

The isolation and characterization of this new quaternary amine metabolite were achieved through preparative high-performance liquid chromatography (HPLC). nih.gov Its structure was subsequently confirmed by a combination of UV spectrophotometry, direct thermospray mass spectrometry, and Fourier transform 1H-NMR spectroscopy, and ultimately verified by chemical synthesis. nih.gov The study revealed that the N-methyl-N'-oxonicotinium ion is formed as a mixture of two diastereomers: cis-1'S,2'R- and trans-1'R,2'R-diastereomers, in a ratio of 1.6:1.0, respectively. nih.gov

This discovery provides critical insight into the metabolic pathways of quaternary ammonium (B1175870) derivatives of nicotine. The data from this key study are summarized in the table below.

| Parameter | Finding |

| Parent Compound | R-(+)-N-methyl-nicotinium acetate |

| Biochemical System | Male Hartley guinea pigs (in vivo) |

| Novel Metabolite Identified | N-methyl-N'-oxonicotinium ion |

| Analytical Methods Used | HPLC, UV spectrophotometry, Mass Spectrometry, 1H-NMR |

| Diastereomeric Ratio (cis:trans) | 1.6:1.0 |

| Reference | Pool et al. (1986) nih.gov |

Advanced Analytical and Bioanalytical Techniques for Nicotine Monomethiodide

Spectroscopic Characterization Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous structural confirmation and purity evaluation of nicotine (B1678760) monomethiodide. These methods provide detailed information about the molecule's atomic composition, connectivity, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for the structural elucidation of nicotine monomethiodide. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive evidence of the N-methylation of the pyrrolidine (B122466) nitrogen. The introduction of a methyl group and the associated positive charge on the nitrogen atom cause characteristic downfield shifts in the signals of nearby protons and carbons compared to the parent nicotine molecule. nih.gov For instance, the ¹H NMR spectrum will show a distinct singlet corresponding to the N-methyl protons, a key indicator of successful synthesis. nih.govacs.org The integration of this peak relative to other protons in the molecule can also serve as a preliminary assessment of purity. High-resolution NMR is a powerful tool for identifying and quantifying impurities. bmj.compdx.edu

Mass Spectrometry (MS) Mass spectrometry is used to determine the exact mass of the this compound cation and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy, which helps to confirm the molecular formula (C₁₁H₁₇N₂⁺). nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for purity assessment, capable of detecting trace-level impurities. nih.gov Tandem mass spectrometry (MS/MS) involves fragmentation of the parent ion, yielding a characteristic pattern of product ions that serves as a structural fingerprint, further confirming the identity of the compound. fu-berlin.de

Infrared (IR) Spectroscopy Infrared spectroscopy measures the vibrational transitions within a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. nih.gov Key features include bands for C-H stretching in the aromatic pyridine (B92270) ring and the aliphatic pyrrolidinium (B1226570) ring, C=C and C=N stretching vibrations of the pyridine ring, and C-N stretching vibrations. mdpi.com The quaternization of the pyrrolidine nitrogen can induce subtle shifts in the vibrational frequencies of adjacent bonds compared to nicotine, providing complementary structural information. cdnsciencepub.com

Ultraviolet (UV) Spectroscopy UV spectroscopy is used to study the electronic transitions within the pyridine chromophore of this compound. nih.gov The molecule typically exhibits strong absorbance in the UV region, with a characteristic maximum absorption wavelength (λmax) around 260-262 nm. mt.com While less structurally informative than NMR or MS, UV spectroscopy is a simple and robust method for quantitative analysis, particularly for assessing purity in bulk samples or for concentration determination in solutions, by comparing the absorbance to a standard of known concentration. bmj.comwiley.com

Table 1: Summary of Spectroscopic Data for this compound Characterization

| Technique | Information Provided | Key Observations |

|---|---|---|

| ¹H NMR | Structural confirmation, proton environment | Singlet for N-methyl group, downfield shifts of pyrrolidinium protons compared to nicotine. nih.govnih.govacs.org |

| ¹³C NMR | Structural confirmation, carbon skeleton | Signal for N-methyl carbon, downfield shifts of pyrrolidinium carbons. nih.gov |

| Mass Spectrometry (MS) | Molecular weight, elemental composition | Detection of the cation at its specific mass-to-charge ratio (m/z). nih.govfu-berlin.de |

| Tandem MS (MS/MS) | Structural fingerprinting | Characteristic fragmentation pattern confirming connectivity. fu-berlin.de |

| Infrared (IR) Spectroscopy | Functional groups, vibrational modes | Characteristic bands for aromatic and aliphatic C-H, C=C, C=N, and C-N bonds. nih.govmdpi.com |

| UV Spectroscopy | Electronic transitions, quantification | Strong absorbance maximum around 260-262 nm due to the pyridine chromophore. nih.govmt.com |

Chromatographic Separation and Quantification in Research Matrices

The quantification of this compound in complex research samples, such as buffer solutions, cell lysates, or tissue homogenates, relies heavily on chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC). nih.gov

Due to its permanent positive charge and high polarity, this compound is well-suited for separation using Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC columns utilize a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of an aqueous buffer. thermofisher.com This setup allows for strong retention of polar analytes like this compound, separating them effectively from less polar matrix components that elute earlier.

Alternatively, Reversed-Phase (RP) HPLC can be employed, often with ion-pairing reagents added to the mobile phase. These reagents, such as heptafluorobutyric acid, form a neutral complex with the positively charged analyte, allowing it to be retained on a nonpolar stationary phase (e.g., C18 or C8). Phenyl-hexyl stationary phases have also shown superior performance for separating nicotine and its metabolites. fu-berlin.dedntb.gov.ua

For quantification, HPLC systems are typically coupled to a detector. UV detection at the molecule's λmax (~262 nm) is a common approach. However, for higher sensitivity and selectivity, especially in complex biological matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govbmj.comnih.gov LC-MS/MS provides excellent specificity by monitoring for a specific precursor-to-product ion transition, minimizing interference from co-eluting matrix components. google.combmj.com

Table 2: Exemplary Chromatographic Conditions for this compound Analysis

| Parameter | HILIC Method | Reversed-Phase (Ion-Pairing) Method |

|---|---|---|

| Column Type | HILIC (e.g., Amide, Silica) thermofisher.com | C18, Phenyl-Hexyl fu-berlin.dedntb.gov.ua |

| Mobile Phase A | Aqueous Buffer (e.g., Ammonium (B1175870) Acetate) | Water with Ion-Pairing Reagent (e.g., HFBA) |

| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol |

| Elution Mode | Gradient (decreasing organic content) | Gradient (increasing organic content) |

| Detection | UV (~262 nm), MS/MS | UV (~262 nm), MS/MS nih.govbmj.com |

Radiometric and Luminescence-Based Assays for Receptor Binding

To investigate the interaction of this compound with its biological targets, such as nAChRs, receptor binding assays are essential. Radiometric assays are a classic and powerful approach for determining the binding affinity of a compound. mdpi.com

A common format is the competitive radioligand binding assay . In this setup, a biological preparation containing the receptor of interest (e.g., membranes from cells expressing a specific nAChR subtype or tissue homogenates) is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor. Examples of such radioligands include [³H]-epibatidine, [³H]-cytisine, or for certain subtypes, [¹²⁵I]-α-bungarotoxin. mdpi.com

The assay is performed in the presence of increasing concentrations of unlabeled this compound. The this compound competes with the radioligand for binding to the receptor. As the concentration of this compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the membranes. The amount of bound radioactivity is measured using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

The data are then plotted to generate a competition curve, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, providing a quantitative measure of the compound's affinity for the receptor. mdpi.com While less common for this specific application, luminescence-based assays, such as those employing fluorescently labeled ligands or bioluminescence resonance energy transfer (BRET), represent modern, non-radioactive alternatives for studying receptor binding.

Method Validation for Research Applications

For any quantitative data to be considered reliable, the analytical method used to generate it must be properly validated for its intended purpose. For research applications involving this compound, method validation ensures that the measurements of its concentration in matrices like buffer or cell lysates are accurate and reproducible. google.combmj.com Key validation parameters include:

Linearity and Range : The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is established by analyzing a series of calibration standards to generate a calibration curve. fu-berlin.debmj.com

Accuracy : The closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples of known concentrations and expressing the result as a percentage of the nominal value. bmj.com

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: intra-assay precision (within-day variability) and inter-assay precision (between-day variability), and is expressed as the relative standard deviation (RSD). fu-berlin.debmj.com

Sensitivity : The lowest concentration of the analyte that can be reliably measured. This is defined by the Limit of Detection (LOD), the lowest concentration that can be distinguished from background noise, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. nih.govbmj.com

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. nih.gov

Recovery : For methods involving sample extraction (e.g., from tissue homogenates), recovery assesses the efficiency of the extraction process. bmj.com

Stability : The stability of the analyte in the biological matrix under different storage and handling conditions, such as freeze-thaw cycles and bench-top stability at room temperature. fu-berlin.denih.gov

Table 3: Typical Method Validation Parameters for a Research Bioanalytical Method

| Parameter | Typical Acceptance Criteria for Research |

|---|---|

| Linearity (r²) | ≥ 0.99 fu-berlin.de |

| Accuracy | Mean value within ± 20% of nominal value |

| Precision (%RSD) | ≤ 20% bmj.com |

| LLOQ Accuracy & Precision | Within ± 20-25% of nominal value |

| Stability | Analyte concentration within ± 20% of initial concentration |

Computational and Theoretical Chemistry of Nicotine Monomethiodide

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking studies have been instrumental in understanding how nicotine (B1678760) monomethiodide and its analogs interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-target complex.

Research involving a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine has utilized computer docking to predict changes in receptor affinity. xenbase.org These studies, often using the Lymnaea acetylcholine binding protein (AChBP) crystal structure as a model, have successfully forecasted the observed decreases in affinity, particularly for cis-methylnicotines. xenbase.orgnih.gov The binding of charged nicotine is significantly more stable than its neutral counterpart, highlighting the importance of electrostatic interactions. researchgate.net Docking simulations have shown that nicotine and its analogs, including the permanently charged nicotine monomethiodide, bind at the subunit interfaces of nAChRs, interacting with residues from loops A, B, and C on the principal side and loops D and E on the complementary side. researchgate.net The docking scores from these simulations provide a quantitative measure of binding affinity, with more negative values indicating stronger binding. nih.gov For instance, docking of nicotine with α4β2 and α7 nAChRs yielded scores of -41.45 kcal/mol and -59.54 kcal/mol, respectively. nih.gov

Key interactions identified through docking include cation-π interactions between the charged nitrogen of the pyrrolidinium ring and aromatic residues in the binding pocket, as well as hydrogen bonds. xenbase.orgresearchgate.net The pyridine (B92270) nitrogen of nicotine, for example, can form a hydrogen bond with a backbone NH group across a subunit interface. xenbase.orgnih.gov

| Ligand | Receptor | Docking Score (kcal/mol) | Key Interactions |

| Nicotine | α4β2 nAChR | -41.45 | Cation-π, Hydrogen Bonding |

| Nicotine | α7 nAChR | -59.54 | Cation-π, Hydrogen Bonding |

| NNK | α4β2 nAChR | -59.28 | Not specified |

| NNN | α4β2 nAChR | -54.60 | Not specified |

| NNK | α7 nAChR | -71.06 | Not specified |

| NNN | α7 nAChR | -70.86 | Not specified |

This table presents docking scores for nicotine and related compounds with different nAChR subtypes. Note that specific data for this compound was not available in the search results, but the principles of interaction are transferable.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, such as its charge distribution, molecular orbitals, and reactivity. These calculations are essential for rationalizing the interactions observed in molecular docking and for predicting the molecule's chemical behavior.

The permanent positive charge on the pyrrolidinium nitrogen of this compound significantly influences its electronic structure. cymitquimica.com This charge is delocalized to some extent over the pyrrolidinium ring, affecting the electrostatic potential surface of the molecule. This charge distribution is a key determinant of its strong interaction with the anionic site of receptors like cholinesterase. tandfonline.com

Studies have shown that the cationic head of the nicotinium ion, as present in this compound, interacts with the anionic site in the active center of cholinesterase, leading to competitive inhibition. tandfonline.com The reactivity of this compound is also influenced by its electronic properties. For instance, its formation from nicotine and methyl iodide is a classic example of a nucleophilic substitution reaction, where the lone pair of electrons on the pyrrolidine (B122466) nitrogen of nicotine attacks the electrophilic methyl group of methyl iodide. researchgate.net

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, complementing the static picture provided by molecular docking. MD simulations track the movements of atoms over time, providing insights into the stability of binding modes, the role of solvent molecules, and conformational changes in both the ligand and the receptor.

MD simulations have been used to explore the conformational dynamics of nAChR neurotransmitter binding sites. researchgate.netelifesciences.org These simulations can reveal how the binding of a ligand like this compound can induce or stabilize specific receptor conformations, which is crucial for agonist activity. researchgate.net The stability of interactions between ligands and receptors can be assessed through parameters like the root-mean-square deviation (RMSD) of atomic positions over the course of the simulation. nih.govmdpi.com

Simulations have highlighted the critical role of water molecules in the binding pocket of AChBP, mediating interactions between the ligand and the receptor. nih.gov Furthermore, MD studies have shown that the binding of a charged ligand like nicotine is significantly more stable than that of a neutral one, underscoring the importance of the permanent charge in this compound for its interaction with nAChRs. researchgate.net Accelerated MD (aMD) techniques, such as Gaussian aMD (GaMD), have been developed to simulate the slow process of biomolecular binding and unbinding, providing valuable data on binding thermodynamics and kinetics. dovepress.com

QSAR (Quantitative Structure-Activity Relationship) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR models can predict their potency and selectivity for different nAChR subtypes, guiding the design of new therapeutic agents. nih.govgoogleapis.com

QSAR studies on nicotine analogs have been conducted to predict their inhibitory activity on enzymes like cytochrome P450 2A6 (CYP2A6), which is involved in nicotine metabolism. nih.gov These models typically use a set of molecular descriptors that quantify various aspects of the molecules' structure, such as their electronic, steric, and hydrophobic properties. By correlating these descriptors with experimentally determined biological activities (e.g., Ki values), a predictive model can be built. nih.gov

For example, a QSAR model for nicotine analogs as CYP2A6 inhibitors was developed using kernel partial least squares (K-PLS) regression and electro-topological descriptors. nih.gov Such models can aid in the prediction and development of potent and specific inhibitors. nih.gov The development of new nicotine analogs with selective activity for either α7 or α4β2 nAChRs is an active area of research, with potential applications in treating cognitive deficits and drug addiction. google.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) that a molecule must possess to bind to a specific biological target. biotech-asia.org A pharmacophore model for nAChR agonists, for instance, would include a cationic center and a hydrogen bond acceptor, features present in both acetylcholine and nicotine. xenbase.orgnih.gov

The pharmacophore for nicotinic ligands is well-established and includes the pyridine nitrogen of nicotine, which can act as a hydrogen bond acceptor, and the charged nitrogen of the pyrrolidinium ring. xenbase.orgnih.gov For this compound, the permanent positive charge on the pyrrolidinium nitrogen is a key pharmacophoric feature.

Nicotine Monomethiodide As a Neurochemical Research Probe

Development and Validation of Selective Receptor Probes

The development of nicotine (B1678760) monomethiodide as a selective probe is rooted in its fundamental chemical properties. As a quaternary ammonium (B1175870) compound, it is significantly less lipid-soluble than its tertiary amine precursor, nicotine. gpnotebook.com This reduced lipophilicity drastically limits its ability to cross lipid membranes, including the blood-brain barrier (BBB). gpnotebook.comcuni.czannualreviews.orgdntb.gov.uanih.govnih.gov

The validation of nicotine monomethiodide as a selective peripheral nAChR agonist has been established through numerous pharmacological studies. Its effects are primarily observed in peripheral tissues, while it is largely devoid of central nervous system activity when administered systemically. nih.gov This selective action allows researchers to investigate the roles of peripheral nAChRs in various physiological processes without the confounding influence of central receptor activation. One study aimed to disambiguate true central nervous system responses from those that might result from the activation of peripheral nAChRs, which could independently alter autonomic responses. nih.gov The synthesis of radiolabeled N-[14C]methylnicotines, a form of this compound, and the subsequent demonstration of their inability to penetrate the BBB, further validated this compound as a peripherally restricted research probe. nih.gov

Application in Ex Vivo Tissue Preparations for Receptor Characterization

This compound has been extensively used in a variety of ex vivo tissue preparations to characterize the properties of nicotinic acetylcholine (B1216132) receptors. These preparations allow for the detailed study of receptor function in a controlled environment.

Rat Diaphragm: The rat phrenic nerve-diaphragm preparation has been a classic model for studying neuromuscular transmission. Early studies demonstrated that this compound exerts a potent depressant effect on this preparation. dss.go.th Further research substantiated the view that the univalent nicotinium ion, the form of this compound, is the active species at the neuromuscular junction. mdpi.commdpi.com The effects of pH on the activity of nicotine and this compound on the rat diaphragm preparation have also been investigated, providing insights into the ionization state required for receptor activation. elifesciences.org

Brain Slices: While this compound does not cross the blood-brain barrier in vivo, it can be directly applied to brain slices in vitro to study its effects on central nAChRs. These studies help to characterize the pharmacological properties of nAChR subtypes in specific brain regions. For instance, studies on rat brain slices have been instrumental in assessing nAChR-mediated release of neurotransmitters like norepinephrine. frontiersin.org

Isolated Organs: A range of other isolated organs have been employed to study the effects of this compound. For example, it has been shown to have a direct stimulant action on the guinea-pig ileum and the frog rectus abdominis muscle. dss.go.th In the guinea-pig ileum, this stimulant effect was found to be antagonized by atropine (B194438) and hexamethonium. dss.go.th Such studies have been crucial in delineating the pharmacology of ganglionic and neuromuscular nAChRs.

Table 1: Research Findings on the Application of this compound in Ex Vivo Preparations

| Preparation | Key Findings |

|---|---|

| Rat Diaphragm | More potent in depressing the preparation than nicotine hydrogen tartrate. dss.go.th |

| The univalent nicotinium ion is the active form at the neuromuscular junction. mdpi.commdpi.com | |

| Guinea-Pig Ileum | Exhibits a direct stimulant action. dss.go.th |

| Stimulant action is antagonized by atropine and hexamethonium. dss.go.th | |

| Frog Rectus Abdominis | Shows a direct stimulant action. dss.go.th |

| Chloralosed and Spinal Cat | Produces a pressor response similar to nicotine hydrogen tartrate. dss.go.th |

| Pressor response can be modified or abolished by atropine, tetra-ethyl ammonium, or hexamethonium. dss.go.th |

Utilization in Primary Neuronal Culture Systems for Receptor Physiology Studies

Primary neuronal cultures provide a powerful system for investigating the physiology of nAChRs at the cellular level. This compound has been utilized in these systems to probe receptor function. Studies on live cells and neurons have explored the effects of nicotinic ligands on receptor upregulation. elifesciences.orgnih.gov The membrane-impermeant nature of this compound is particularly advantageous in these preparations for selectively activating cell surface receptors without affecting potential intracellular binding sites. This allows for a more precise investigation of the signaling cascades initiated at the plasma membrane.

Fluorescent and Radiolabeled Analogs for Imaging Studies in Research Models

The development of labeled analogs of nicotinic ligands is crucial for receptor imaging and binding studies. While fluorescently labeled analogs of this compound are not widely reported, radiolabeled versions have been synthesized and used in research.

Specifically, N-[14C]methylnicotines, which are radiolabeled forms of this compound, have been synthesized to definitively assess their ability to cross the blood-brain barrier. nih.gov These studies confirmed the negligible brain uptake of these compounds. The synthesis of such radiolabeled quaternary amines is a well-established method for creating probes to study peripheral receptor systems. For instance, it has been suggested that a radiolabeled version of another nicotinic antagonist, MeNTX, could be readily prepared by methylation with a tritiated methylhalide, a process analogous to the synthesis of radiolabeled this compound. mdpi.comresearchgate.net

Tools for Studying Receptor Desensitization and Upregulation Mechanisms

Nicotine is known to cause both desensitization (a decrease in receptor response upon prolonged or repeated agonist exposure) and upregulation (an increase in the number of receptors with chronic exposure) of nAChRs. nih.govelifesciences.orgfrontiersin.orgplos.orgmdpi.comuchicagomedicine.org this compound has been an important tool in dissecting the mechanisms underlying these phenomena, particularly in distinguishing between peripheral and central contributions.

By administering this compound systemically, researchers can induce desensitization and upregulation of peripheral nAChRs without directly affecting the central nervous system. This allows for the study of the peripheral consequences of these receptor adaptations and their potential feedback on central processes. Furthermore, in vitro studies on cultured cells and neurons have utilized this compound to selectively activate surface nAChRs, providing insights into the initial events of receptor desensitization at the plasma membrane. elifesciences.orgnih.gov

Investigating Blood-Brain Barrier Permeability in Research Models

A primary application of this compound in neurochemical research is in studies investigating the blood-brain barrier (BBB). Its inherent properties as a quaternary ammonium compound make it a model for a substance with low BBB permeability. gpnotebook.comcuni.czannualreviews.orgdntb.gov.uanih.govnih.gov

Direct evidence for the lack of BBB penetration comes from a study that measured the brain uptake index (BUI) of N-[14C]methylnicotines in rats. nih.gov The BUI for these compounds was found to be approximately 3.0, which was not significantly different from that of mannitol, a substance known to have very low BBB penetration. nih.gov In stark contrast, the BUI for nicotine was around 120. nih.gov This abolition of BBB penetration by N-methyl quaternization highlights the critical role of the uncharged, lipid-soluble form of nicotine for its entry into the brain. nih.gov This characteristic allows this compound to be used as a negative control in studies aiming to confirm that the observed behavioral or neurochemical effects of systemically administered drugs are due to their action within the central nervous system. nih.gov

Emerging Trends and Future Directions in Nicotine Monomethiodide Academic Research

Exploration of Novel nAChR Subtype Selectivity

The diverse family of nAChRs, composed of various subunit combinations (e.g., α4β2, α7, α3β4), presents a significant challenge in developing subtype-selective ligands. nih.govnih.gov While nicotine (B1678760) itself is non-selective, structural modifications, such as the quaternization in nicotine monomethiodide, can alter its binding profile. Future research is increasingly focused on systematically evaluating the selectivity of this compound and its analogs across a wide array of nAChR subtypes.

Early studies provided some initial insights into the differential effects of nicotine methiodide derivatives. For instance, in antinociceptive tests, nicotine pyrrolidine (B122466) methiodide showed partial blockade by mecamylamine, suggesting a complex interaction with different nAChR subtypes compared to nicotine. nih.gov More recent research has delved into the specifics of these interactions at the molecular level. For example, studies on N'-methylnicotinium, a related compound, at α4β2 and α7 nAChRs revealed that modifications to the pyrrolidinium (B1226570) ring significantly impact receptor interaction and selectivity. nih.gov Adding a second N-methyl group (as in this compound) drastically reduced interaction with α4β2 receptors but not α7 receptors. nih.gov

Future investigations will likely employ high-throughput screening and advanced electrophysiological techniques to create detailed pharmacological profiles of this compound at less-studied nAChR subtypes, including those containing α6, α9, and α10 subunits. nih.govsigmaaldrich.com Understanding these selective interactions is crucial for dissecting the physiological roles of specific nAChR subtypes and for the development of more targeted therapeutic agents.

Table 1: Comparative Receptor Interactions of Nicotine Derivatives

| Compound | Receptor Subtype | Observed Effect | Reference |

| Nicotine Pyrrolidine Methiodide | General nAChRs | Partial blockade by mecamylamine | nih.gov |

| N'-Methylnicotinium | α4β2 | 6-fold loss of function compared to nicotine | nih.gov |

| N'-Methylnicotinium | α7 | Less reduction in interaction compared to α4β2 | nih.gov |

| 1',1'-Dimethylnicotinium (related to this compound) | α4β2 | Significantly reduced interaction | nih.gov |

| 1',1'-Dimethylnicotinium (related to this compound) | α7 | Interaction not significantly reduced | nih.gov |

Integration with Advanced Optogenetic or Chemogenetic Techniques for Receptor Studies

The combination of pharmacological tools like this compound with cutting-edge techniques such as optogenetics and chemogenetics (e.g., DREADDs - Designer Receptors Exclusively Activated by Designer Drugs) represents a powerful new frontier in neuroscience. These technologies allow for the precise control of specific neuronal populations, and when combined with peripherally-restricted ligands, they can help untangle complex neural circuits.

While direct studies combining this compound with optogenetics are still emerging, the framework for such research is well-established. For instance, genetically encoded fluorescent biosensors, like iNicSnFRs, have been developed to visualize the real-time dynamics of nicotine in different cellular compartments, including the endoplasmic reticulum. rupress.org These biosensors could be adapted to study the pharmacokinetics of this compound at the cellular level in genetically targeted cell types.

Future research could involve using optogenetics to activate specific central pathways while peripherally administering this compound to probe the contribution of peripheral nAChRs to the observed behavioral or physiological outcomes. This approach would provide unprecedented spatial and temporal control, allowing researchers to dissect the influence of peripheral sensory inputs on central circuits involved in processes like nicotine addiction and reward. nih.govomicsonline.org For example, studies have shown that peripheral nicotine administration activates central neurons; combining this with chemogenetic silencing of specific central nAChR-expressing neurons could clarify the exact pathways involved. nih.govjneurosci.org

Development of Biocompatible Delivery Systems for Research Probes

The utility of research probes like this compound is often limited by their delivery and stability in biological systems. A significant area of future research will be the development of novel, biocompatible delivery systems to enhance the experimental applicability of this compound.

Current research in drug delivery for other neuroactive compounds provides a roadmap. Strategies could include encapsulation in nanoparticles or liposomes to control the release profile and potentially target specific tissues or cell types in the periphery. While research on specific delivery systems for this compound is not yet widespread, the principles are transferable from broader pharmaceutical science.

The goal would be to create formulations that ensure sustained and predictable concentrations of this compound at peripheral nAChRs, improving the reliability and reproducibility of in vivo experiments. This could be particularly important for long-term studies investigating the chronic effects of peripheral nAChR activation or blockade.

Theoretical Frameworks for Understanding Quaternary Ammonium (B1175870) Ligand Interactions

The interaction of quaternary ammonium ligands, like this compound and the neurotransmitter acetylcholine (B1216132), with the aromatic amino acid residues in the nAChR binding site is a fundamental aspect of receptor activation. nih.govmdpi.com This interaction, primarily a cation-π interaction, involves the positively charged nitrogen atom of the ligand and the electron-rich face of aromatic rings from residues such as tryptophan and tyrosine. nih.govmdpi.compnas.org

Computational modeling and quantum mechanical calculations are becoming increasingly sophisticated, offering powerful tools to build theoretical frameworks for these interactions. acs.org Studies have successfully modeled how different species of nicotine (protonated and free base) interact with the α4β2 nAChR, highlighting the importance of hydrogen bonding and cation-π interactions. acs.org These models can predict binding affinities and provide a microscopic view of the ligand-receptor complex. acs.orgresearchgate.net

Future research will refine these theoretical models to specifically account for the structural and electronic properties of permanently charged ligands like this compound. By correlating computational predictions with experimental data from site-directed mutagenesis and unnatural amino acid incorporation, a more precise understanding of the forces governing binding and selectivity can be achieved. nih.gov For example, research has identified tryptophan-149 of the α subunit as a key residue for the cation-π interaction with the quaternary ammonium group of acetylcholine. nih.gov Similar detailed analysis for this compound across different subtypes will be a key future direction.

Table 2: Key Amino Acid Residues in nAChR Quaternary Ammonium Binding

| Receptor/Protein | Key Residue(s) | Type of Interaction | Reference |

| nAChR (general) | Tryptophan, Tyrosine | Cation-π "aromatic box" | mdpi.com |

| nAChR α subunit | αTrp-149 | Primary cation-π binding site for ACh | nih.gov |

| AChBP (homologue) | Y93, W149, Y190, Y198 | Aromatic pocket for quaternary ammonium group | pnas.org |

Role in Advancing Fundamental Neuropharmacological Knowledge

This compound remains a cornerstone tool for advancing our fundamental understanding of neuropharmacology, primarily by enabling the differentiation between peripheral and central drug actions. nih.gov Its inability to readily cross the blood-brain barrier is its most valuable experimental asset. nih.gov

Studies using this compound and its analogs have been critical in demonstrating that the peripheral sensory effects of nicotine contribute significantly to its central and behavioral effects. nih.govjneurosci.org For instance, the peripherally-acting analog nicotine pyrrolidine methiodide was shown to activate c-Fos in central sites, indicating that peripheral receptor activation sends signals to the brain. nih.govomicsonline.org This has profound implications for understanding nicotine dependence, as it suggests that the sensory experience of smoking, mediated by peripheral nAChRs, is a key component of the addiction process. omicsonline.orgjneurosci.org

Future research will continue to leverage this compound to explore the role of the peripheral nervous system in a wide range of physiological and pathological processes, including inflammation, pain perception, and autonomic regulation. nih.govwikipedia.org By isolating peripheral nAChR functions, this compound will continue to help unravel the complex interplay between the central and peripheral nervous systems, providing crucial insights that inform the development of novel therapeutics for a variety of disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for nicotine monomethiodide, and how can purity be rigorously validated?

- Methodological Answer:

- Synthesis: Follow quaternization protocols using nicotine and methyl iodide in anhydrous solvents (e.g., ethanol or dichloromethane), with stoichiometric ratios validated via titration .

- Purity Validation: Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 260 nm) and compare retention times to reference standards. Confirm via elemental analysis (C, H, N, I) and mass spectrometry (ESI-MS) for molecular ion verification .

- Common Pitfalls: Residual solvents or unreacted precursors may skew purity results; use TGA (Thermogravimetric Analysis) to rule out hygroscopicity or solvent retention .

Q. How does this compound’s stability vary under different storage conditions, and what analytical techniques are most reliable for degradation studies?

- Methodological Answer:

- Stability Testing: Design accelerated degradation studies under controlled humidity (40–80% RH), temperature (25–60°C), and light exposure (UV/Vis). Monitor decomposition via NMR (¹H/¹³C) to track methiodide bond integrity .

- Kinetic Analysis: Apply Arrhenius equations to extrapolate shelf-life at standard conditions (25°C). Use LC-MS to identify degradation byproducts (e.g., demethylation products) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound’s structural properties?

- Methodological Answer:

- X-ray Crystallography: Resolve crystal structure to confirm quaternary ammonium geometry and iodide counterion positioning. Compare bond lengths/angles to computational models (DFT/B3LYP) .

- Spectroscopy: Assign ¹H-NMR signals (e.g., pyridine ring protons at δ 8.5–9.0 ppm) and ¹³C-NMR for methyl group confirmation (δ 45–50 ppm). IR spectroscopy can validate N⁺-CH₃ stretching vibrations (~1480 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its binding affinity to nicotinic acetylcholine receptors (nAChRs) compared to nicotine?

- Methodological Answer:

- In Silico Docking: Use molecular docking (AutoDock Vina) to compare binding poses of nicotine vs. its monomethiodide derivative at α4β2 nAChR subtypes. Account for desolvation penalties due to the quaternary ammonium group .

- In Vitro Assays: Conduct competitive radioligand binding assays (³H-epibatidine) on HEK293 cells expressing recombinant nAChRs. Calculate IC₅₀ values and analyze via Hill-Langmuir equations to assess efficacy shifts .

Q. What contradictions exist in reported pharmacological data for this compound, and how can experimental design resolve them?

- Methodological Answer:

- Data Discrepancy Analysis: Audit literature for variability in functional assays (e.g., EC₅₀ differences in electrophysiology vs. fluorescence-based calcium flux assays). Control for batch-to-batch compound variability via orthogonal purity checks .

- Robust Replication: Standardize cell lines (e.g., SH-SY5Y vs. primary neurons), buffer ionic strength, and temperature. Use positive controls (e.g., acetylcholine) to normalize receptor responses across labs .

Q. Can this compound serve as a probe for studying blood-brain barrier (BBB) permeability mechanisms of quaternary ammonium compounds?

- Methodological Answer:

- BBB Models: Use in vitro BBB co-cultures (endothelial cells/astrocytes) to measure apparent permeability (Papp) via LC-MS/MS quantification. Compare to nicotine’s passive diffusion rates .

- Mechanistic Studies: Inhibit active transport systems (e.g., P-glycoprotein with verapamil) to isolate contributions of passive vs. carrier-mediated transport. Validate with in vivo microdialysis in rodent models .

Methodological Frameworks for Research Design

Q. How can the PICO framework structure studies on this compound’s therapeutic potential?

- Population: Defined neuronal or cellular models (e.g., α7 nAChR-expressing cells for neuroprotection studies).

- Intervention: Dose-response profiling of this compound in reducing oxidative stress (e.g., H₂O₂-induced apoptosis).

- Comparison: Benchmark against nicotine and other quaternary analogs (e.g., carbamoylcholine).

- Outcome: Quantify changes in viability (MTT assay) and ROS levels (DCFDA fluorescence) .

Q. What statistical approaches are essential for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression: Fit sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀. Report 95% confidence intervals and use AIC/BIC for model selection .

- Handling Outliers: Apply Grubbs’ test for single outliers or ROUT method for multiple outliers. Predefine exclusion criteria to avoid bias .

Data Presentation and Reproducibility

Q. How should raw and processed data be managed to ensure reproducibility in this compound research?

- Raw Data: Deposit NMR/FACS/HPLC chromatograms in repositories (e.g., Zenodo) with metadata on instrument settings (e.g., column type, mobile phase) .

- Processed Data: Include baseline-corrected spectra and normalized agonist responses in supplementary files. Use color-blind-friendly palettes for graphical abstracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.